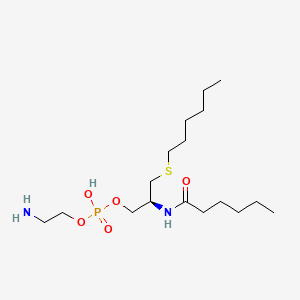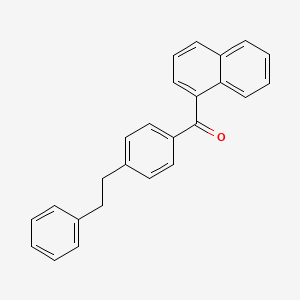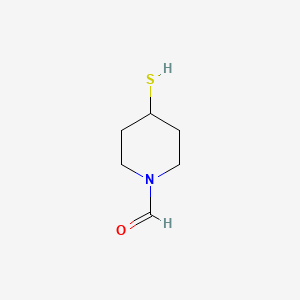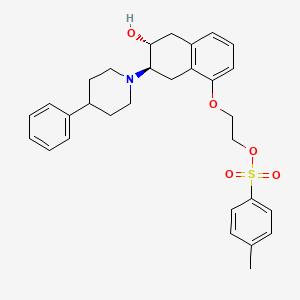
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” is a complex organic compound that features a tetralin core structure with various functional groups attached. This compound is of interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Tetralin Core: This can be achieved through cyclization reactions.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.
Attachment of the Phenylpiperidino Group: This can be done through nucleophilic substitution reactions.
Incorporation of the Tosyloxyethoxy Group: This step may involve etherification reactions using tosyl chloride and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidino group.
Substitution: The tosyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-tetralin: Lacks the tosyloxyethoxy group.
(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-ethoxy-tetralin: Has an ethoxy group instead of a tosyloxyethoxy group.
Uniqueness
The presence of the tosyloxyethoxy group in “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” may confer unique chemical properties, such as increased solubility or reactivity, compared to similar compounds.
Propriétés
IUPAC Name |
2-[[(6R,7R)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5S/c1-22-10-12-26(13-11-22)37(33,34)36-19-18-35-30-9-5-8-25-20-29(32)28(21-27(25)30)31-16-14-24(15-17-31)23-6-3-2-4-7-23/h2-13,24,28-29,32H,14-21H2,1H3/t28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPEXVZKOARCJ-FQLXRVMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2CC(C(C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2C[C@H]([C@@H](C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
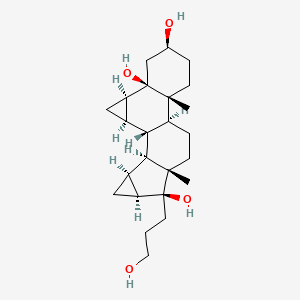

![(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2'-[1,3]dioxolane]](/img/structure/B582850.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide](/img/structure/B582853.png)
![2-[(2-Hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582854.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
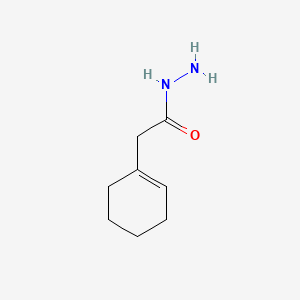
![1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B582862.png)
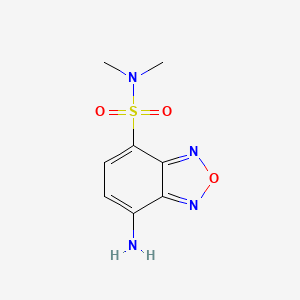
![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)
